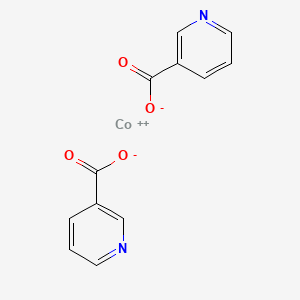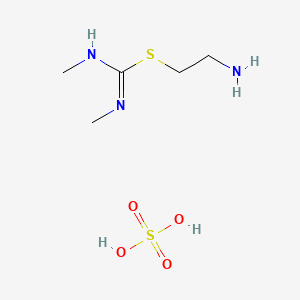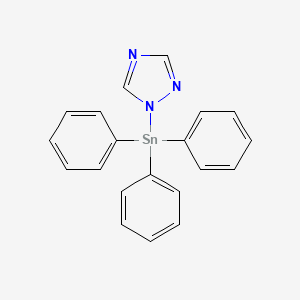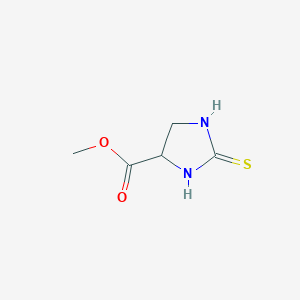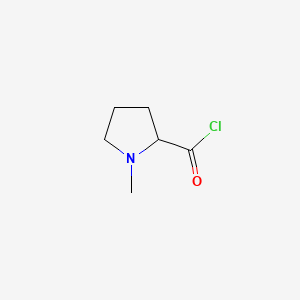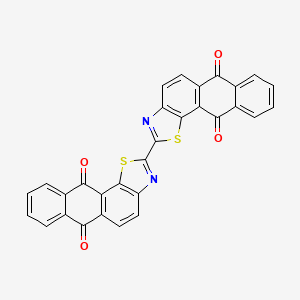
(2,2'-Bianthra(2,1-d)thiazole)-6,6',11,11'-tetraone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused anthraquinone and thiazole rings, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone typically involves the condensation of anthraquinone derivatives with thiazole precursors. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the fused ring structure. Common reagents used in the synthesis include sulfur-containing compounds and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the anthraquinone and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium and platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
科学研究应用
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Anthraquinone: A simpler compound with similar structural features but lacking the thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but without the fused anthraquinone structure.
Uniqueness
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone stands out due to its fused ring structure, which imparts unique chemical and physical properties. This structural complexity enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
6451-12-3 |
|---|---|
分子式 |
C30H12N2O4S2 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
2-(6,11-dioxonaphtho[2,3-g][1,3]benzothiazol-2-yl)naphtho[2,3-g][1,3]benzothiazole-6,11-dione |
InChI |
InChI=1S/C30H12N2O4S2/c33-23-13-5-1-3-7-15(13)25(35)21-17(23)9-11-19-27(21)37-29(31-19)30-32-20-12-10-18-22(28(20)38-30)26(36)16-8-4-2-6-14(16)24(18)34/h1-12H |
InChI 键 |
VYPILCHHNHVAAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(S4)C5=NC6=C(S5)C7=C(C=C6)C(=O)C8=CC=CC=C8C7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




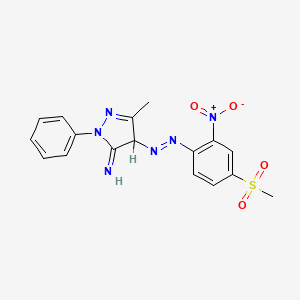
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
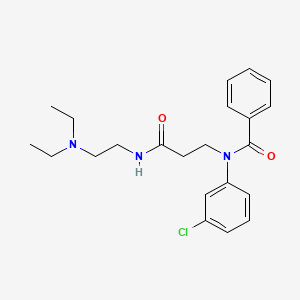
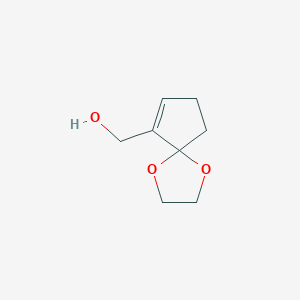
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
